molecular formula C16H27NO6 B2662029 (1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate CAS No. 404866-38-2

(1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate

Cat. No. B2662029
CAS RN: 404866-38-2
M. Wt: 329.393
InChI Key: JLJQMAWHXYXUOK-UDYGKFQRSA-N
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Description

(1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate, commonly referred to as MMPCOX, is an organic compound with a wide range of applications in scientific research. It is a chiral compound, meaning that it has two non-superimposable mirror images, and is used as a chiral ligand in asymmetric synthesis. MMPCOX has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

Pharmaceutical Development

This compound is utilized in the synthesis of various pharmaceutical agents. Its unique structure allows it to act as a precursor in the development of drugs targeting neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. The morpholino group enhances its ability to cross the blood-brain barrier, making it a valuable component in neuropharmacology .

Cannabinoid Research

The compound is instrumental in the synthesis of cannabinoids, including cannabidiol (CBD) and tetrahydrocannabinol (THC). These cannabinoids are studied for their therapeutic effects in treating conditions like epilepsy, chronic pain, and anxiety disorders. The compound’s role in cannabinoid synthesis is crucial for producing these bioactive molecules in a controlled laboratory setting .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. Its structure allows for various chemical modifications, making it a valuable building block in the synthesis of complex organic molecules. Researchers use it to develop new synthetic pathways and explore novel chemical reactions .

Material Science

The compound’s unique properties make it useful in the development of new materials. It can be incorporated into polymers and other materials to enhance their mechanical and thermal properties. This application is particularly relevant in the creation of advanced materials for industrial and technological uses .

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for studying biochemical processes at the molecular level. This research can lead to a better understanding of metabolic diseases and the development of targeted therapies .

Agricultural Chemistry

The compound is also explored for its potential applications in agricultural chemistry. It can be used to develop new agrochemicals that protect crops from pests and diseases. Its effectiveness in this field is due to its ability to disrupt specific biological pathways in pests, making it a promising candidate for sustainable agriculture .

Environmental Science

Researchers are investigating the compound’s potential in environmental science, particularly in the development of biodegradable materials and eco-friendly chemicals. Its chemical properties allow it to be broken down more easily in the environment, reducing the ecological impact of industrial processes .

Analytical Chemistry

In analytical chemistry, the compound is used as a standard or reference material for various analytical techniques. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods. This ensures the accuracy and reliability of analytical results in research and industry .

These applications highlight the versatility and importance of (1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate in scientific research across multiple fields.

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properties

IUPAC Name

(1S,2S,4R)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2.C2H2O4/c1-11(2)12-4-5-14(3,16)13(10-12)15-6-8-17-9-7-15;3-1(4)2(5)6/h12-13,16H,1,4-10H2,2-3H3;(H,3,4)(H,5,6)/t12-,13+,14+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJQMAWHXYXUOK-UDYGKFQRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(C1)N2CCOCC2)(C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]([C@H](C1)N2CCOCC2)(C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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